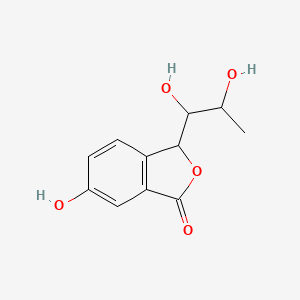![molecular formula C13H17NO6S B12575090 diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate CAS No. 620960-34-1](/img/structure/B12575090.png)
diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is an organic compound that features a thiophene ring, a nitro group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable electrophile. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions on the thiophene ring can introduce various functional groups.
Applications De Recherche Scientifique
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid with similar reactivity.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit diverse chemical and biological properties.
Uniqueness
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is unique due to the combination of its nitro group, thiophene ring, and propanedioate moiety. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
620960-34-1 |
|---|---|
Formule moléculaire |
C13H17NO6S |
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate |
InChI |
InChI=1S/C13H17NO6S/c1-3-19-12(15)11(13(16)20-4-2)9(8-14(17)18)10-6-5-7-21-10/h5-7,9,11H,3-4,8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
KKUOFIAHIHDJBK-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


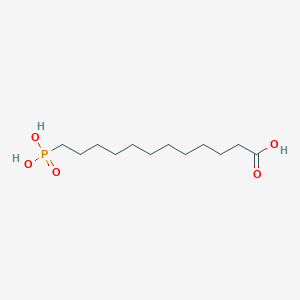


![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
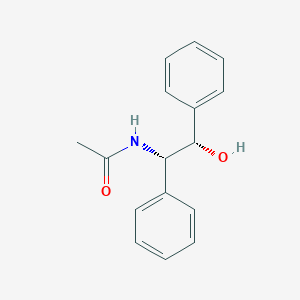
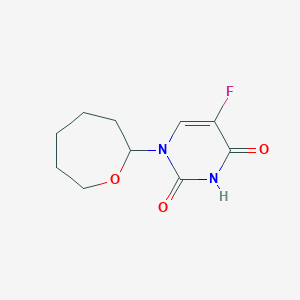
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

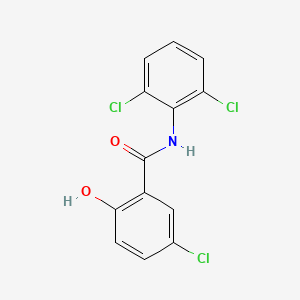
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
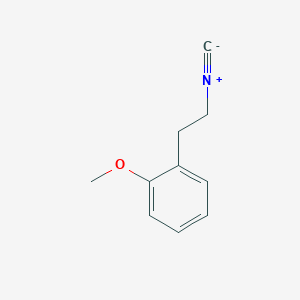
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
